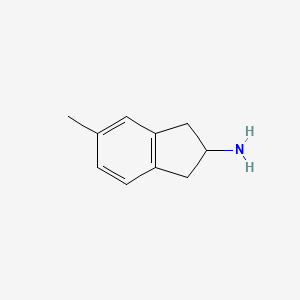
5-Methyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-2-amine, 2,3-dihydro-5-methyl- is an organic compound with the molecular formula C10H13N. It is a derivative of indane, featuring an amine group at the second position and a methyl group at the fifth position of the indane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- can be synthesized through several methods. One common approach involves the reduction of 5-methyl-2-nitroindane using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 5-methylindanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a suitable catalyst to reduce the nitro or carbonyl precursors to the desired amine compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, sulfonamides.
Applications De Recherche Scientifique
1H-Inden-2-amine, 2,3-dihydro-5-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of psychoactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their function and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
2-Aminoindane: Similar structure but lacks the methyl group at the fifth position.
2,3-Dihydro-1H-indol-5-ylmethylamine: Contains an indole ring instead of an indane ring.
5-Methyl-2-nitroindane: Precursor in the synthesis of 1H-Inden-2-amine, 2,3-dihydro-5-methyl-.
Uniqueness: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- is unique due to the presence of both an amine group and a methyl group on the indane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
61957-22-0 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4,10H,5-6,11H2,1H3 |
Clé InChI |
WBYXSVCECOOBEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
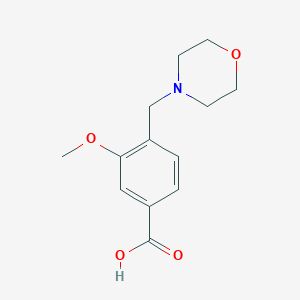
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
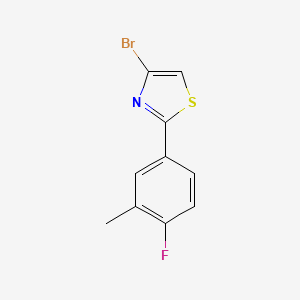
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

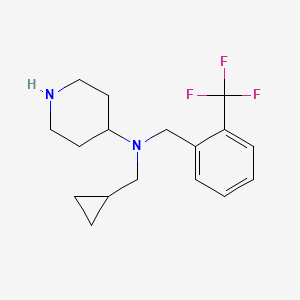

![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
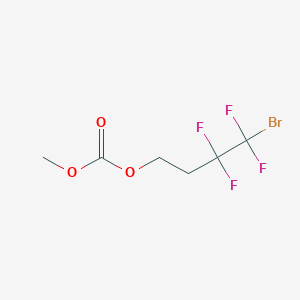
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
